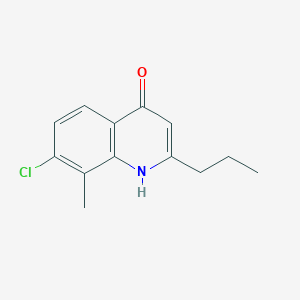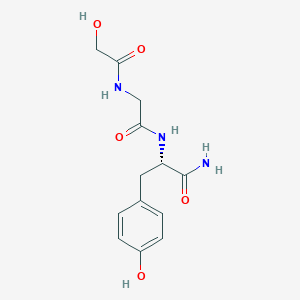
N-(Hydroxyacetyl)glycyl-L-tyrosinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Hydroxyacetyl)glycyl-L-tyrosinamide is a peptide derivative composed of glycine, tyrosine, and an acetyl groupIt is characterized by its unique structure, which allows it to interact with various biomolecules and participate in different biochemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(Hydroxyacetyl)glycyl-L-tyrosinamide can be synthesized through a series of chemical reactions involving the amino acids glycine and tyrosine. The synthesis typically involves the following steps:
Protection of Functional Groups: The amino and carboxyl groups of glycine and tyrosine are protected using suitable protecting groups to prevent unwanted side reactions.
Coupling Reaction: The protected glycine and tyrosine are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups are removed under mild conditions to yield the desired peptide.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines can efficiently carry out the coupling and deprotection steps, ensuring high yield and purity of the final product. The process is optimized to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
N-(Hydroxyacetyl)glycyl-L-tyrosinamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the tyrosine residue can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohol derivatives.
Substitution: The amide bond can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA) or pyridine.
Major Products
The major products formed from these reactions include quinone derivatives, alcohol derivatives, and substituted amides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N-(Hydroxyacetyl)glycyl-L-tyrosinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex peptides and proteins.
Biology: It serves as a model compound for studying peptide interactions and protein folding.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: It is used in the formulation of cosmetic products for its anti-aging and skin-rejuvenating properties
Mécanisme D'action
The mechanism of action of N-(Hydroxyacetyl)glycyl-L-tyrosinamide involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-L-tyrosinamide: Similar in structure but lacks the glycine residue.
Glycyl-L-tyrosine: Similar but does not have the acetyl group.
N-Glycyl-L-tyrosine: Similar but lacks the hydroxyacetyl group .
Uniqueness
N-(Hydroxyacetyl)glycyl-L-tyrosinamide is unique due to its specific combination of glycine, tyrosine, and an acetyl group, which imparts distinct physicochemical properties and biological activities. This unique structure allows it to participate in a wider range of biochemical processes compared to its similar compounds .
Propriétés
Numéro CAS |
919104-62-4 |
|---|---|
Formule moléculaire |
C13H17N3O5 |
Poids moléculaire |
295.29 g/mol |
Nom IUPAC |
(2S)-2-[[2-[(2-hydroxyacetyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C13H17N3O5/c14-13(21)10(5-8-1-3-9(18)4-2-8)16-11(19)6-15-12(20)7-17/h1-4,10,17-18H,5-7H2,(H2,14,21)(H,15,20)(H,16,19)/t10-/m0/s1 |
Clé InChI |
KNZOJVYRWYJBTP-JTQLQIEISA-N |
SMILES isomérique |
C1=CC(=CC=C1C[C@@H](C(=O)N)NC(=O)CNC(=O)CO)O |
SMILES canonique |
C1=CC(=CC=C1CC(C(=O)N)NC(=O)CNC(=O)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


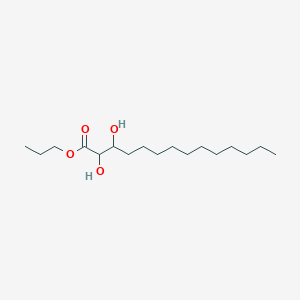
![3-Quinolineethanol, 6-bromo-2-chloro-alpha-[2-(dimethylamino)ethyl]-alpha-1-naphthalenyl-beta-phenyl-, (alphaS,betaR)-](/img/structure/B15173507.png)
![[5-fluoro-2-(tetrazol-1-yl)phenyl]-piperazin-1-ylmethanone](/img/structure/B15173523.png)
![N-[(2-Bromophenyl)methyl]hex-5-ynamide](/img/structure/B15173528.png)
![2-hydroxy-4-[[2-[[(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]-3,3-dimethylbutanoic acid](/img/structure/B15173533.png)

![3-(2-chloro-5-nitrophenyl)-5-(2-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15173547.png)
![3,4-Dibutyl-5-[(trimethylsilyl)ethynyl]thiophene-2-carbaldehyde](/img/structure/B15173550.png)
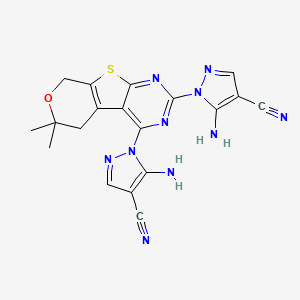
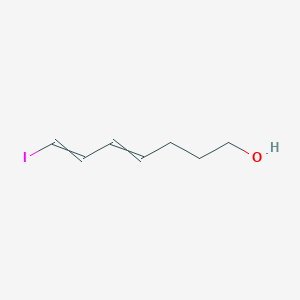
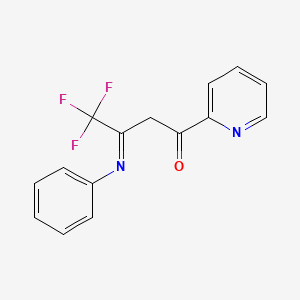
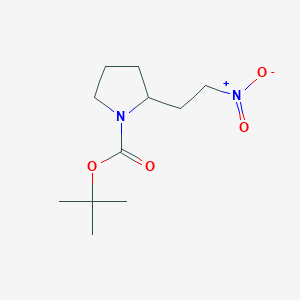
![2-Amino-5-{[(6-chloropyrazin-2-yl)amino]methyl}phenol](/img/structure/B15173582.png)
